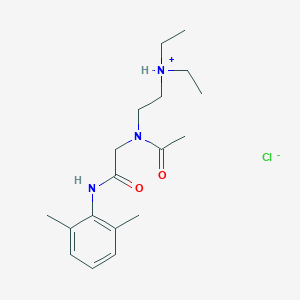
2-(N'-(2-(Diethylamino)ethyl)acetamido)-2',6'-acetoxylidide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N’-(2-(Diethylamino)ethyl)acetamido)-2’,6’-acetoxylidide hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes both diethylamino and acetamido functional groups, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N’-(2-(Diethylamino)ethyl)acetamido)-2’,6’-acetoxylidide hydrochloride typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(N’-(2-(Diethylamino)ethyl)acetamido)-2’,6’-acetoxylidide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(N’-(2-(Diethylamino)ethyl)acetamido)-2’,6’-acetoxylidide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the field of anesthetics and analgesics.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(N’-(2-(Diethylamino)ethyl)acetamido)-2’,6’-acetoxylidide hydrochloride involves its interaction with specific molecular targets, such as ion channels or receptors in biological systems. The diethylamino group can interact with cellular membranes, altering their permeability and affecting the function of ion channels. This can lead to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lidocaine: A well-known local anesthetic with a similar structure but different functional groups.
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.
Ropivacaine: Similar to bupivacaine but with a different safety profile and pharmacokinetics.
Uniqueness
2-(N’-(2-(Diethylamino)ethyl)acetamido)-2’,6’-acetoxylidide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
102207-85-2 |
|---|---|
Molekularformel |
C18H30ClN3O2 |
Molekulargewicht |
355.9 g/mol |
IUPAC-Name |
2-[acetyl-[2-(diethylamino)ethyl]amino]-N-(2,6-dimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H29N3O2.ClH/c1-6-20(7-2)11-12-21(16(5)22)13-17(23)19-18-14(3)9-8-10-15(18)4;/h8-10H,6-7,11-13H2,1-5H3,(H,19,23);1H |
InChI-Schlüssel |
SRCFUBLXLKFLAE-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCN(CC(=O)NC1=C(C=CC=C1C)C)C(=O)C.[Cl-] |
Kanonische SMILES |
CCN(CC)CCN(CC(=O)NC1=C(C=CC=C1C)C)C(=O)C.Cl |
Synonyme |
2-[acetyl-[(2,6-dimethylphenyl)carbamoylmethyl]amino]ethyl-diethyl-aza nium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















